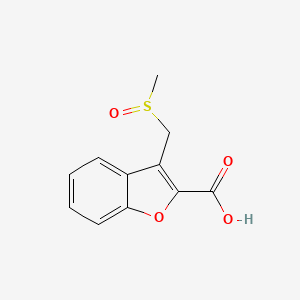

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid

描述

属性

IUPAC Name |

3-(methylsulfinylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAFVOOTIYLSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, focusing on its therapeutic potentials and mechanisms of action.

- Molecular Formula : CHOS

- Molecular Weight : 238.26 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the modification of benzofuran derivatives through sulfonylation reactions. The introduction of the methanesulfinyl group significantly enhances the compound's biological activity, particularly in inhibiting ischemic cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, benzofuran-based carboxylic acids have been shown to inhibit carbonic anhydrases (CAs), which play a crucial role in tumorigenicity and pH regulation within tumors. In a study evaluating various benzofuran derivatives:

- Compound 9e (related to benzofuran derivatives) exhibited significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231), with an IC value of 2.52 μM in MDA-MB-231 cells .

The mechanism of action appears to involve cell cycle arrest and apoptosis induction, as evidenced by flow cytometry assays showing increased populations of cells in the sub-G1 phase after treatment with benzofuran derivatives .

Ischemic Cell Death Inhibition

A series of studies have focused on the ability of benzofuran derivatives to inhibit ischemic cell death. The introduction of sulfur atoms at specific positions on the benzofuran ring has been shown to enhance inhibitory potency against ischemic conditions:

- EC values for selected compounds reached as low as 0.532 μM, indicating strong protective effects under oxygen-glucose deprivation conditions in cardiac myocytes .

Case Study 1: Inhibition of Carbonic Anhydrases

In a detailed investigation into the inhibition of carbonic anhydrases by benzofuran-based carboxylic acids, compounds were synthesized and tested for their inhibitory effects on various human CA isoforms. The results indicated that certain derivatives not only inhibited CA activity but also demonstrated selective antiproliferative activity against breast cancer cell lines.

| Compound | MCF-7 IC (μM) | MDA-MB-231 IC (μM) |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

Case Study 2: Ischemic Cell Death Protection

Another study synthesized various benzofuran derivatives and evaluated their protective effects against ischemic cell death in H9c2 cardiac cells:

| Compound ID | EC (μM) | Cell Death (%) |

|---|---|---|

| Compound A | 0.532 | 6.18 |

| Compound B | 0.557 | 7.02 |

These findings suggest that modifications at the three-position of the benzofuran ring can significantly enhance protective effects against ischemia-induced damage.

相似化合物的比较

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between 3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid and related compounds:

Key Observations:

- Crystallography : Sulfanyl derivatives (e.g., ) form intermolecular hydrogen bonds (O–H⋯O and C–H⋯F), influencing crystal packing and stability .

- Bioactivity : Halogenation (e.g., F, Cl) in analogs like and is associated with enhanced antimicrobial and antitumor activities .

Pharmacological and Industrial Relevance

- Sulfonyl Derivatives : The sulfonylmethyl variant () is marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis. Its higher polarity may improve aqueous solubility .

- Sulfanyl Derivatives : Compounds like 3-isopropylsulfanyl-1-benzofuran-2-acetic acid () are explored for antibacterial and antifungal applications, attributed to the thioether group’s role in membrane permeability .

- Discontinued Compounds : Derivatives such as 3-[(2-chlorophenyl)sulfanyl]methyl-1-benzofuran-2-carboxylic acid () were discontinued, possibly due to toxicity or synthesis challenges .

准备方法

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

A highly efficient method for synthesizing benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-bromocoumarins under microwave irradiation. This method is notable for its short reaction times and high yields.

- Starting Material: 3-Bromocoumarins prepared via regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile.

- Reaction Conditions: The 3-bromocoumarin (0.05 g, 0.167 mmol) is reacted with sodium hydroxide (0.0201 g, 0.503 mmol) in ethanol (5 mL) under microwave irradiation at 300 W and 79 °C for 5 minutes.

- Work-Up: After reaction completion, the mixture is concentrated, dissolved in water, and acidified with concentrated hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

- Yields: Quantitative yields (95–99%) are reported for various substituted benzofuran-2-carboxylic acids.

- Advantages: This method drastically reduces reaction time from traditional 3 hours to 5 minutes, with excellent yields and straightforward work-up.

| Bromocoumarin (1) | Product (2) | Yield (%) |

|---|---|---|

| (1a) | (2a) | 99 |

| (1b) | (2b) | 95 |

| (1c) | (2c) | 99 |

| (1d) | (2d) | 97 |

This Perkin rearrangement is a robust platform for preparing benzofuran-2-carboxylic acids, which can be further functionalized to introduce the methanesulfinylmethyl group at the 3-position.

Directed C–H Arylation and Transamidation for C3-Substituted Benzofurans

For introducing substituents at the 3-position of benzofuran-2-carboxylic acid derivatives, palladium-catalyzed C–H arylation directed by 8-aminoquinoline has been developed.

- Synthetic Route:

- The benzofuran-2-carboxylic acid is converted into an 8-aminoquinoline amide to direct C–H activation.

- Pd-catalyzed arylation installs various aryl or heteroaryl groups at the 3-position.

- Subsequent transamidation removes the directing group and introduces desired amide functionalities.

- Reaction Conditions: Pd catalysis under mild conditions with aryl iodides; transamidation involves a one-pot two-step procedure via N-acyl-Boc-carbamate intermediates.

- Yields: Good to excellent yields are reported for a wide range of C3-arylated benzofuran derivatives.

- Modularity: This method allows for structural diversification at the 3-position, which can be adapted to introduce the methanesulfinylmethyl substituent via appropriate sulfinylmethylating agents or intermediates.

This approach is valuable for synthesizing complex benzofuran derivatives with precise substitution patterns, including sulfinylmethyl groups.

This two-step approach (introduction of methylthio group followed by oxidation) is a common and reliable method to prepare methanesulfinylmethyl-substituted benzofurans.

Process Development and Purification

Industrial and process chemistry literature describes scalable methods for benzofuran derivatives, including those with sulfinylmethyl groups.

- Solvent Selection: Hydrocarbon solvents (e.g., n-hexane), polar aprotic solvents (e.g., DMF), and alcohols are used depending on the step.

- Reagents: Triethylamine and coupling agents like HATU facilitate amide bond formation and functional group transformations.

- Purification: Crystallization techniques, including solvent/antisolvent precipitation and PXRD pattern analysis, ensure high purity of the final product.

- Yield Optimization: Reaction parameters such as temperature, stoichiometry, and reaction time are optimized to maximize yield and purity.

These process strategies can be adapted to the preparation of 3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid to enable efficient scale-up and reproducibility.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarin → Benzofuran-2-carboxylic acid | Microwave, NaOH, EtOH, 5 min, 79 °C | 95–99 | Rapid, high yield, base-mediated |

| Pd-Catalyzed Directed C–H Arylation + Transamidation | Directed arylation at C3, transamidation | Pd catalyst, aryl iodides, mild temp | Good to excellent | Modular, diverse C3 substitution |

| Sulfoxide Introduction via Oxidation or Nucleophilic Substitution | Methylthio → Methanesulfinylmethyl via oxidation or substitution | Oxidants like m-CPBA or nucleophiles | Moderate to high | Two-step approach for sulfoxide group |

| Process Development & Purification | Coupling, crystallization, solvent optimization | Triethylamine, HATU, DMF, crystallization | High | Scalable, industrially relevant |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as constructing the benzofuran core via Pd-catalyzed C–H arylation (e.g., for analogous benzofuran derivatives, as in and ), followed by introducing the methanesulfinylmethyl group via oxidation of a methylthio intermediate. To improve yield:

- Use controlled oxidation conditions (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfone byproducts.

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzofuran backbone and sulfinyl group position (e.g., sulfinyl protons appear as distinct doublets in ¹H NMR due to chirality).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving stereochemistry (if crystallizable), as seen in sulfinyl-containing benzofuran analogs ().

- HPLC-PDA : To assess purity (>98%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the methanesulfinylmethyl substituent influence electronic properties and biological interactions?

- Methodological Answer : The sulfinyl group (–S(O)CH₃) introduces chirality and polarizability, which can enhance binding to enzymatic pockets (e.g., kinase or protease targets). To study this:

- Perform density functional theory (DFT) calculations to map electron density distribution and predict reactive sites.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. How can contradictory data on this compound’s bioactivity across studies be reconciled?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

- Standardizing cell-based assays using authenticated cell lines (e.g., ATCC) and controlled DMSO concentrations (<0.1%).

- Validating results with orthogonal assays (e.g., enzymatic activity vs. cellular viability).

- Applying meta-analysis to compare datasets, accounting for batch effects .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Sulfinyl groups can disrupt crystal packing due to their polarity. Solutions include:

- Low-temperature crystallization : Slow diffusion of anti-solvents (e.g., ether into dichloromethane) at 4°C.

- Co-crystallization : Adding small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice interactions.

- Synchrotron X-ray sources : For high-resolution data collection on microcrystals, as demonstrated for similar sulfinyl derivatives () .

Q. Can computational models predict the metabolic stability of this compound?

- Methodological Answer : Yes. Use in silico ADMET tools :

- CYP450 metabolism prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., sulfoxide reduction).

- Molecular dynamics simulations : To study interactions with hepatic enzymes like sulfotransferases.

- Validate predictions with in vitro microsomal assays (human/rat liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。